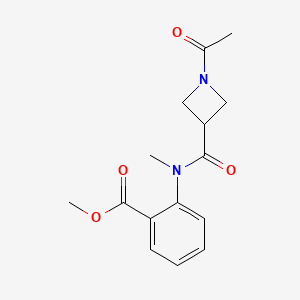

![molecular formula C21H20F4N4O3S B2734895 3-{3-[4-(2-氟苯基)哌嗪-1-基]-3-氧代丙基}-6-(三氟甲基)-2H-1,2,4-苯并噻嗪-1,1-二氧化物 CAS No. 932469-23-3](/img/structure/B2734895.png)

3-{3-[4-(2-氟苯基)哌嗪-1-基]-3-氧代丙基}-6-(三氟甲基)-2H-1,2,4-苯并噻嗪-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system and the piperazine ring would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and electrophiles. The benzothiadiazine ring might also undergo various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in the body .科学研究应用

Neuropharmacology and Neurotransmitter Modulation

The presence of a piperazine ring in this compound suggests its potential applications in neuropharmacological research. Specifically, it may act as a modulator of neurotransmitter activity. Further investigations could explore its effects on neuronal signaling pathways, receptor interactions, and synaptic transmission .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) play crucial roles in nucleotide synthesis, adenosine regulation, and chemotherapy. Previous studies have shown that 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione (also known as FPMINT ) is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1. The compound’s structure-activity relationship (SAR) reveals key features necessary for inhibitory effects on both ENT1 and ENT2. Notably, halogen substitution near the piperazine ring and specific modifications to the benzene moiety play critical roles in its activity. Compound 3c, an analogue of FPMINT, emerges as a potent, irreversible, and non-competitive inhibitor of ENTs .

Antifungal Activity

While not directly related to the compound’s original design, some derivatives of this class have been evaluated for antifungal activity. For instance, certain analogues displayed fungicidal effects against Candida galibrata strains. However, more targeted investigations are needed to explore this potential application further .

Synthetic Chemistry and Trifluoromethylation

The synthesis of previously unknown compounds related to this class involves intriguing chemistry. For instance, one-pot synthetic sequences, including g-C3N4-catalyzed heterogeneous photochemical trifluoromethylation, have been employed to obtain derivatives. These synthetic methodologies contribute to the broader field of synthetic organic chemistry .

Chemical Biology and Drug Design

Given the compound’s unique structure and inhibitory properties, it could serve as a valuable scaffold for chemical biology studies. Researchers may explore its interactions with cellular targets, protein binding sites, and potential therapeutic applications. Additionally, computational approaches, such as molecular docking analysis, can provide insights into its binding modes and selectivity .

Medicinal Chemistry and Drug Development

The compound’s selective inhibition of ENTs, especially ENT2, suggests potential applications in drug development. Researchers could investigate its effects on nucleoside-based therapies, cancer treatment, and adenosine-related disorders. Rational modifications guided by SAR studies may lead to optimized derivatives with improved pharmacological profiles .

安全和危害

未来方向

属性

IUPAC Name |

3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N4O3S/c22-15-3-1-2-4-17(15)28-9-11-29(12-10-28)20(30)8-7-19-26-16-13-14(21(23,24)25)5-6-18(16)33(31,32)27-19/h1-6,13H,7-12H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEBRZVHWOGEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F4N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

amino}acetamide](/img/structure/B2734833.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2734834.png)